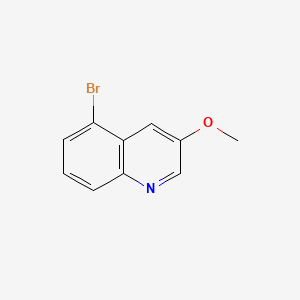

5-Bromo-3-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVIAXULFXXTLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728966 | |

| Record name | 5-Bromo-3-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776296-12-9 | |

| Record name | 5-Bromo-3-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation of 5 Bromo 3 Methoxyquinoline

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C-5 position of the quinoline (B57606) ring is susceptible to replacement by various nucleophiles.

The bromo group can be substituted by amino groups, a key transformation for introducing nitrogen-containing functionalities. This is often achieved through reactions with various amines. For instance, the synthesis of 5-amino-3-methoxyquinoline from 5-bromo-3-methoxyquinoline is a documented transformation. The presence of a nitro group on the quinoline ring can activate the bromo group towards nucleophilic substitution. researchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds by reacting aryl halides with amines in the presence of a strong base. scienceopen.com This reaction is initiated by the oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine. scienceopen.com While specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent in the provided results, the general applicability of this reaction to bromoquinolines suggests its potential for creating a diverse range of amino-substituted derivatives. scienceopen.comresearchgate.net

Table 1: Examples of Amination Reactions on Bromoquinolines

| Starting Material | Reagent/Catalyst | Product | Reference |

| 3,6,8-Tribromoquinoline | Piperazine or Morpholine | Piperazine/Morpholine substituted quinolines | researchgate.net |

| Dichloroquinolines | Adamantane-containing amines | Aminated quinolines | researchgate.net |

| 6,7-Dibromo-5,8-quinolinequinone | Anilines / Pd catalyst | 6-Arylamino derivatives | scienceopen.com |

This table provides examples of amination reactions on various bromoquinoline scaffolds to illustrate the general reactivity.

The bromine atom can also be displaced by sulfur and oxygen nucleophiles, although specific examples for this compound are less commonly reported. Generally, the substitution of a bromine atom on a quinoline ring with thiols or alkoxides can lead to the formation of different derivatives. For instance, the reaction of 5,7-dibromoquinoline (B1595614) with sodium methoxide (B1231860) results in the formation of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline. google.com This indicates that under certain conditions, a bromo group on the quinoline ring can be substituted by a methoxy (B1213986) group.

Cross-Coupling Reactions at the Bromine and Other Positions

Cross-coupling reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations.

Palladium-catalyzed reactions are widely used to functionalize bromoquinolines. researchgate.netresearchgate.netnih.gov

The Suzuki-Miyaura coupling reaction, which couples organoboranes with organic halides, is a highly effective method for forming C-C bonds. researchgate.netresearchgate.net 5-Bromo-8-methoxyquinoline (B186703) has been successfully reacted with substituted phenylboronic acids to yield 5-aryl-8-methoxyquinolines. researchgate.netresearchgate.net This demonstrates the feasibility of applying Suzuki coupling to the 5-bromo position of the quinoline core. The reaction is typically catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a base. researchgate.net The reactivity in Suzuki coupling can be influenced by the electronic and steric properties of substituents on the quinoline ring. For example, bromine's larger atomic radius and polarizability often make it more suitable for Suzuki-Miyaura couplings compared to fluorine.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. fu-berlin.deorganic-chemistry.orgsapub.org This reaction is a valuable tool for forming substituted alkenes. While specific examples of the Heck reaction with this compound were not found in the search results, the general applicability to bromoquinolines is well-established. nih.gov For instance, intramolecular Heck reactions of 5-bromoquinolin-2(1H)-ones have been used to synthesize fused heterocyclic systems. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Bromoquinolines

| Reaction Type | Catalyst System (Typical) | Reactant Partner | Product Type | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Aryl/heteroaryl boronic acids/esters | Aryl/heteroaryl substituted quinolines | researchgate.netnih.govrsc.org |

| Heck | Pd(OAc)₂, Pd(PPh₃)₄ | Alkenes | Alkenyl-substituted quinolines | fu-berlin.deorganic-chemistry.orgnih.gov |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(dba)₂/BINAP | Amines | Amino-substituted quinolines | scienceopen.comresearchgate.net |

This table summarizes common palladium-catalyzed cross-coupling reactions applicable to bromoquinolines.

Copper-catalyzed reactions, particularly for C-N and C-O bond formation, offer an alternative to palladium-based methods. mdpi.comresearchgate.netresearchgate.net The Ullmann condensation, for example, traditionally uses copper to couple aryl halides with amines, alcohols, and thiols. Modern advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions. mdpi.com

Copper-catalyzed hydrolysis of bromoisoquinolines has been employed to synthesize hydroxyisoquinolines. connectjournals.com While direct examples with this compound are not provided, this suggests that copper catalysis could potentially be used to convert the bromo-substituent to a hydroxyl group. The mechanism of copper-catalyzed amination of aryl halides is often proposed to proceed through an oxidative addition/reductive elimination pathway or a nucleophilic aromatic substitution mechanism. mdpi.com

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. minia.edu.egtotal-synthesis.comdalalinstitute.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com For substituted quinolines, the position of further substitution is directed by the electronic properties of the existing substituents.

The methoxy group (-OCH₃) at the 3-position is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. The bromine atom at the 5-position is a deactivating group but also an ortho, para-director. total-synthesis.com

Modification of the Methoxy Group

The methoxy group at the C-3 position of this compound is a key functional group that can be modified to produce other important derivatives, most notably the corresponding 3-hydroxyquinoline. This transformation, known as O-demethylation, involves the cleavage of the methyl-oxygen bond. Various reagents and conditions have been developed for the demethylation of aryl methyl ethers, and these methods can be applied to this compound.

Commonly employed reagents for this purpose are strong Lewis acids like boron tribromide (BBr₃) or strong Brønsted acids such as hydrobromic acid (HBr). researchgate.net For instance, treatment of a related methoxyquinoline with a 1M solution of BBr₃ in dichloromethane (B109758) (DCM) has been shown to effect demethylation. mdpi.com The reaction typically proceeds at low temperatures, starting from -75 °C and slowly warming to -20 °C, to control the reactivity and minimize side reactions. mdpi.com

Milder and more selective methods are also available. A combination of lithium chloride (LiCl) and p-toluenesulfonic acid (pTSA) in a solvent like N,N-dimethylformamide (DMF) provides an effective alternative for demethylating activated methoxy groups on quinoline rings. mdpi.com Another approach involves the use of iodocyclohexane (B1584034) in refluxing DMF, which generates HI in situ to facilitate the cleavage of the aryl methyl ether. researchgate.net

The product of this demethylation, 5-bromo-3-hydroxyquinoline, is a valuable intermediate for further synthetic transformations. The hydroxyl group can be used for introducing new functionalities through reactions like etherification or esterification.

Table 1: Reagents for O-Demethylation of Methoxyquinolines

| Reagent(s) | Typical Conditions | Notes | Reference |

| Boron tribromide (BBr₃) | DCM, -75 °C to -20 °C | Potent Lewis acid, effective but can require careful temperature control. | mdpi.com |

| Lithium chloride (LiCl), p-toluenesulfonic acid (pTSA) | DMF, 120 °C | A milder alternative to BBr₃, can offer higher yields. | mdpi.com |

| Iodocyclohexane | DMF, reflux | Generates HI in situ for demethylation. | researchgate.net |

| Hydrobromic acid (HBr) | Reflux | A strong Brønsted acid used for ether cleavage. | researchgate.net |

Chemo- and Regioselectivity in Reactions of this compound

The reactivity of this compound is governed by the electronic and steric influences of the bromo and methoxy substituents, as well as the inherent reactivity of the quinoline ring system. This leads to distinct chemo- and regioselectivity in various chemical transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity denotes the preference for reaction at one position over other possible positions.

In reactions involving this compound, the primary sites for reaction are the C-Br bond at position 5 and several C-H bonds on the quinoline ring.

Suzuki-Miyaura Cross-Coupling: The bromine atom at the C-5 position is a key handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura cross-coupling reactions, this compound is readily coupled with various boronic acids. researchgate.net This demonstrates the high chemoselectivity of the reaction for the C-Br bond over potential C-H activation or reactions involving the methoxy group under these conditions. For example, coupling with 2-aminophenylboronic acid proceeds efficiently to form 5-(2-aminophenyl)-3-methoxyquinoline, a precursor for synthesizing more complex heterocyclic systems. researchgate.net

Directed Magnesiation and Functionalization: The regioselectivity of functionalizing the quinoline ring can be precisely controlled using directed metalation techniques. While the C-5 position is occupied by bromine, other positions on the ring can be selectively functionalized. The nitrogen atom and the methoxy group can direct metallating agents to adjacent positions. For instance, using sterically hindered magnesium bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can lead to deprotonation at specific sites. acs.org In related quinoline systems, deprotonation often occurs at the C-2 or C-4 positions, which are activated by the ring nitrogen. The presence of the methoxy group at C-3 electronically activates the C-2 and C-4 positions for electrophilic attack and can influence the regioselectivity of deprotonation. acs.orgnih.gov

The bromine atom itself can be used to generate a Grignard reagent via a Br/Mg exchange reaction. This approach, however, can be complicated by a lack of regioselectivity in polyhalogenated systems. acs.org For this compound, a Br/Mg exchange would selectively form the C-5 magnesiated species, which can then react with various electrophiles. This highlights the chemoselective reactivity of the C-Br bond over the C-O bond of the methoxy group.

Table 2: Summary of Selective Reactions

| Reaction Type | Reagents | Selective Site | Product Type | Reference |

| Suzuki-Miyaura Coupling | 2-Aminophenylboronic acid, PdCl₂(dppf), K₂CO₃ | C-5 (Br) | 5-Aryl-3-methoxyquinoline | researchgate.net |

| Directed Deprotonation | TMPMgCl·LiCl | C-2 or C-4 (C-H) | Functionalized quinoline | acs.org |

| Br/Mg Exchange | i-PrMgCl·LiCl | C-5 (Br) | 5-Magnesiated quinoline | acs.org |

Structure Activity Relationship Sar Studies of 5 Bromo 3 Methoxyquinoline Analogs

Positional Effects of Bromine and Methoxy (B1213986) Substituents on Bioactivity

The placement of the bromine atom and the methoxy group on the quinoline (B57606) core is a determining factor for the compound's pharmacological profile.

The presence and position of a halogen atom, such as bromine, can significantly enhance the biological activity of quinoline derivatives. orientjchem.org Halogenation can influence properties like lipophilicity, which affects the ability of a compound to cross cell membranes. ontosight.ai

Studies on various quinoline derivatives have demonstrated that the halogenation pattern is a critical determinant of bioactivity. For instance, in the context of antileishmanial agents, the type and position of the halogen atom on the quinoline ring led to distinct levels of activity. Fluoro-substituted analogs were generally the most active, followed by chlorinated and then brominated compounds. mdpi.com Specifically, for some quinoline-based anticancer agents, compounds with bromine atoms at the C-5 and C-7 positions showed significant inhibition of cancer cell proliferation. nih.gov In contrast, the introduction of a fluorine atom at the 6-position has been shown to enhance antibacterial activity. orientjchem.org The presence of a bromine atom at the C-6 position has also been noted as an essential moiety for improving the activity of certain quinoline hybrids. rsc.org

The following table summarizes the impact of halogen substitution patterns on the bioactivity of various quinoline derivatives based on reported research findings.

| Compound/Analog Series | Substitution Pattern | Observed Biological Effect |

| Antileishmanial Quinolines | Fluoro substitution | Most active derivatives. mdpi.com |

| Chloro substitution | Moderately active derivatives. mdpi.com | |

| Bromo substitution | Least active derivatives among the halogens studied. mdpi.com | |

| Anticancer Quinolines | Bromine at C-5 and C-7 | Significant inhibition of C6, HeLa, and HT29 cell proliferation. nih.gov |

| 6,8-Dibromo-5-nitroquinoline | Remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines. nih.gov | |

| Antibacterial Quinolines | Fluorine at C-6 | Significantly enhanced antibacterial activity. orientjchem.org |

| Antimalarial Quinoline-imidazole hybrids | Chlorine at C-2 | Led to a loss of activity. rsc.org |

Created by Author

The methoxy group (-OCH₃), an electron-donating substituent, also plays a vital role in modulating the biological activity of quinoline compounds. Its presence can influence a molecule's ability to participate in hydrogen bonding and can affect its lipophilicity, both of which are important for interactions with biological targets. ontosight.ai

For example, in the development of anticancer drugs based on the quinoline scaffold, a methoxy group at position 7 has been shown to improve antitumor activity. orientjchem.org In some instances, the electron-donating effects of a methoxy group can stabilize certain reactive intermediates, prolonging the compound's bioactivity. For example, in 7-Bromo-6-methoxyquinoline-5,8-dione, the methoxy group at position 6 stabilizes semiquinone radicals during redox cycling. vulcanchem.com

However, the effect of methoxy substitution is not universally enhancing. In the context of Toll-Like Receptor 7 (TLR7) agonists, the introduction of one methoxy group at the para-position of an N1-benzyl group increased activity, but the addition of more methoxy groups to the quinoline ring led to a drastic loss of activity. acs.org This highlights the nuanced and context-dependent role of the methoxy group in modulating bioactivity.

The table below illustrates the varied effects of methoxy group substitution on the activity of different quinoline-based compounds.

| Compound/Analog Series | Methoxy Group Position | Observed Biological Effect |

| Anticancer Quinolines | Position 7 | Improved antitumor activity. orientjchem.org |

| 7-Bromo-6-methoxyquinoline-5,8-dione | Position 6 | Stabilizes semiquinone radicals, prolonging bioactivity. vulcanchem.com |

| TLR7 Agonists (Imidazo[4,5-c]quinoline derivatives) | Para-position of N1-benzyl group | 3-fold increase in TLR7 agonist activity. acs.org |

| Additional methoxy groups on the quinoline ring | Drastic loss of TLR7 activity. acs.org | |

| Antimalarial Quinoline-imidazole hybrids | Position 2 | Enhanced activity. rsc.org |

Created by Author

Impact of Structural Modifications on Molecular Target Interactions

Structural modifications of the 5-Bromo-3-methoxyquinoline scaffold are undertaken to enhance binding affinity and selectivity for specific molecular targets. These modifications can involve altering the position of the bromo and methoxy groups, as well as introducing other functional groups.

For instance, the bromine atom at position 5 can introduce steric bulk and enhance electrophilic reactivity, while the methoxy group at position 6 in a related compound, 5-bromo-6-methoxy-8-nitroquinoline, donates electron density, stabilizing the aromatic system. vulcanchem.com Such electronic and steric properties dictated by substituents are critical for how the molecule interacts with its biological target. vulcanchem.com In the case of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, the oxygen atom on the methoxy group was found to form a stable hydrogen bond with a lysine (B10760008) residue in the PI3KCA protein, demonstrating a direct interaction with the molecular target. acs.org

Design Principles for New this compound-Based Scaffolds

The design of new scaffolds based on this compound is guided by several key principles derived from SAR studies and computational modeling. The primary goal is to develop novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

A fundamental approach is pharmacophore modeling , which identifies the essential spatial arrangement of features responsible for biological activity. mdpi.com For quinoline-based compounds, this involves understanding the optimal positions for hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings. mdpi.com

Another key principle is structural modification and analog synthesis . This involves systematically altering the this compound core to explore the chemical space and identify derivatives with enhanced activity. For example, replacing the naphthalene (B1677914) unit of the tuberculosis drug bedaquiline (B32110) with various bicyclic heterocycles was explored to improve its properties. nih.gov

Molecular hybridization is another innovative strategy, which combines two or more pharmacophores into a single molecule. researchgate.net This can lead to new compounds with improved activity and better drug-like properties. researchgate.net For instance, quinoline-piperazine hybrids have shown significant potential in antimicrobial research. researchgate.net

Finally, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are increasingly used to predict the activity of new designs and to understand their interactions with target proteins at a molecular level. mdpi.com These computational tools help in prioritizing compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. mdpi.com

Biological and Pharmacological Investigations of 5 Bromo 3 Methoxyquinoline and Derivatives

Anticancer Activity Studies

Quinoline (B57606) derivatives have garnered considerable attention for their potential as anticancer agents due to their diverse biological activities. nih.gov The introduction of various substituents, such as bromo, methoxy (B1213986), nitro, and phenyl groups, onto the quinoline core has led to the development of compounds with significant antiproliferative effects. nih.govnih.gov

In Vitro Cytotoxicity Assays Against Cancer Cell Lines

Derivatives of 5-Bromo-3-methoxyquinoline have demonstrated notable cytotoxic effects against a range of human cancer cell lines in laboratory studies. For instance, a derivative, 5-bromo-8-methoxycoumarin-3-carboxylic acid, was evaluated for its in vitro cytotoxic activity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. researchgate.netbohrium.com Similarly, other bromo- and methoxy-substituted quinolines have shown inhibitory activity. 5-Bromo-2-methoxyquinoline has shown efficacy against HeLa (cervical cancer) and HT29 (adenocarcinoma) cells.

Research has highlighted the potent anticancer effects of various substituted quinolines. For example, 6-Bromo-5-nitroquinoline and 6,8-diphenylquinoline exhibited strong antiproliferative activity against rat glioblastoma (C6), HeLa, and HT29 cancer cell lines. nih.gov Another study found that 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline showed high activity against C6, HeLa, and HT29 cell lines, with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.gov The cytotoxicity of these compounds underscores their potential as templates for new anticancer drugs. nih.govnih.gov

In Vitro Cytotoxicity of Quinoline Derivatives

| Compound | Cancer Cell Line | Activity/IC50 Value | Reference |

|---|---|---|---|

| 5-Bromo-8-methoxycoumarin-3-carboxylic acid | MCF-7 (Breast), HepG-2 (Liver) | Evaluated for cytotoxicity | researchgate.netbohrium.com |

| 5-Bromo-2-methoxyquinoline | HeLa (Cervical), HT29 (Adenocarcinoma) | Inhibits growth | |

| 6-Bromo-5-nitroquinoline | C6 (Glioblastoma), HeLa, HT29 | High antiproliferative activity | nih.gov |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | IC50: 5.45–9.6 μg/mL | nih.gov |

| 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-isatin | BT-549 (Breast), NCI-H23 (Lung), IGROV1 (Ovarian) | log(10)GI(50) values of -6.40, -6.10, and -6.02 respectively | nih.gov |

Apoptosis Induction Mechanisms

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies indicate that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis. This involves an increase in the levels of pro-apoptotic proteins, such as Bax, and a decrease in anti-apoptotic proteins, like Bcl-2. researchgate.net

The activation of Bax can lead to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c. nih.govfrontiersin.org This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are key executioners of apoptosis. nih.govmdpi.comaging-us.com For instance, certain quinoline derivatives have been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases. researchgate.net The ability of compounds like 6-Bromo-5-nitroquinoline to induce apoptosis highlights their potential to cause cancer cell death. nih.gov Some brominated furanones, structurally related to parts of the quinoline scaffold, also mediate apoptosis through the mitochondrial extrinsic, or death receptor, pathways. redalyc.org

Enzyme Inhibition Studies (e.g., Topoisomerases, Kinases, EZH2)

Quinoline derivatives have been identified as inhibitors of several enzymes crucial for cancer cell survival and proliferation. smolecule.com

Topoisomerases: These enzymes are vital for DNA replication and repair. nih.gov Certain brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, have been found to inhibit human topoisomerase I. nih.gov

Kinases: Kinases are key players in cellular signaling pathways that often become dysregulated in cancer. thieme-connect.com The PI3K/AKT/mTOR pathway is a critical signaling route for cell growth and survival. A derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated cytotoxicity in colorectal cancer cells by modulating this pathway. nih.gov

EZH2 (Enhancer of Zeste Homologue 2): EZH2 is a histone methyltransferase that is often overexpressed in various cancers, leading to the repression of tumor suppressor genes. nih.gov A series of 5-methoxyquinoline (B23529) derivatives were synthesized and evaluated as EZH2 inhibitors. One compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed an IC50 value of 1.2 μM against EZH2 and reduced the global levels of H3K27me3, a histone mark associated with gene silencing. nih.govnih.gov

Modulation of Cellular Pathways and Signaling

The anticancer activity of this compound derivatives is also linked to their ability to modulate various cellular signaling pathways. As mentioned, the PI3K/AKT/mTOR pathway is a significant target. nih.gov Inhibition of this pathway can lead to cell cycle arrest, reduced cell migration, and induction of apoptosis. nih.gov

Furthermore, some quinoline derivatives can activate the Aryl Hydrocarbon Receptor (AhR) pathway, which can influence cancer cell proliferation. google.com The tumor suppressor protein p53, often called the "guardian of the genome," can also be influenced. mdpi.com In response to cellular stress, p53 can trigger apoptosis by upregulating pro-apoptotic proteins like PUMA and BAX and downregulating anti-apoptotic proteins like BCL-2. mdpi.comaging-us.com The ability of these compounds to interfere with such fundamental cellular processes underscores their therapeutic potential. arabjchem.org

Antimicrobial Properties (Antibacterial, Antifungal)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. derpharmachemica.comresearchgate.netapjhs.com Derivatives of this compound have shown promise as both antibacterial and antifungal compounds. nih.govresearchgate.net

Spectrum of Activity Against Pathogenic Microorganisms

Studies have demonstrated that various substituted quinolines possess a broad spectrum of antimicrobial activity.

Antibacterial Activity: Derivatives have been tested against both Gram-positive and Gram-negative bacteria. For example, a series of 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were evaluated against Streptococcus pneumoniae and Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). core.ac.uk Some of these compounds showed moderate to high activity. core.ac.uk In another study, newly synthesized quinoline hydrazones, including a bromo-substituted derivative, exhibited remarkable activity against Staphylococcus aureus, B. subtilis, E. coli, and P. aeruginosa. derpharmachemica.com Specifically, 6-bromo-4-(3,5-dichlorophenoxy)quinoline showed significant activity against ESBL-producing E. coli and MRSA, with MIC values of 6.25 mg and 3.125 mg, respectively. mdpi.com

Antifungal Activity: The antifungal potential of these compounds has also been investigated. Quinoline derivatives have shown efficacy against fungal strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. derpharmachemica.comnih.gov For instance, certain 4-hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-one compounds displayed potent antifungal activity, comparable to the standard drug Fluconazole. journalgrid.com A series of 6-methoxyquinoline-3-carbonitrile derivatives also showed activity against various fungi, with one compound being more active than Amphotericin B against three fungal species. core.ac.uk

Antimicrobial Spectrum of Quinoline Derivatives

| Compound Type | Pathogen | Activity | Reference |

|---|---|---|---|

| 6-Bromo quinoline hydrazones | S. aureus, B. subtilis, E. coli, P. aeruginosa | Remarkable antibacterial activity | derpharmachemica.com |

| 6-Bromo-4-(3,5-dichlorophenoxy)quinoline | ESBL E. coli, MRSA | MIC: 6.25 mg (E. coli), 3.125 mg (MRSA) | mdpi.com |

| 6-Methoxyquinoline-3-carbonitriles | S. pneumonia, B. subtilis, P. aeruginosa, E. coli | Moderate to high antibacterial activity | core.ac.uk |

| 6-Methoxyquinoline-3-carbonitriles | A. fumigatus, S. racemosum, G. candidum, C. albicans | One derivative more active than Amphotericin B | core.ac.uk |

| Quinoline-α-aminophosphonates | Gram-positive and Gram-negative bacteria, fungi | Excellent antifungal inhibition (MIC: 0.25-32 µg/mL) | nih.gov |

| 4-Hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-ones | C. albicans, A. niger | Potent antifungal activity | journalgrid.com |

Mechanistic Investigations of Antimicrobial Action

The antimicrobial action of quinoline derivatives is multifaceted and depends on their specific structural features. One of the known mechanisms involves the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication. By targeting this enzyme, these compounds can effectively halt bacterial proliferation.

Another proposed mechanism of action, particularly for compounds containing a bromo-nitro group, is the oxidation of essential protein thiols. researchgate.netnih.gov This oxidation leads to the inhibition of crucial enzymatic activity, which subsequently disrupts microbial growth. researchgate.netnih.gov While the parent compound this compound is a key synthetic intermediate, its derivatives are designed to exploit these mechanisms. researchgate.net For instance, the presence of electron-donating groups like methoxy can enhance the lipophilicity of the molecule, which is often correlated with improved antimicrobial efficacy. nih.gov Studies on substituted quinolines have shown they can bind to DNA through a groove-binding mode, which represents another potential avenue for their antimicrobial effects. researchgate.net

Antimalarial Activity

Quinoline-based compounds have historically been the cornerstone of antimalarial therapy, with quinine (B1679958) and chloroquine (B1663885) being notable examples. nih.govrsc.org Research has continued to explore new quinoline derivatives to combat the rise of drug-resistant Plasmodium strains. mdpi.com Derivatives of bromo-methoxyquinoline are part of this ongoing search for new, effective antimalarial agents. researchgate.net The core quinoline structure is a versatile scaffold for designing compounds with potent anti-plasmodial activity. researchgate.net Modifications, including the introduction of bromo and methoxy groups, are strategic attempts to enhance efficacy against both sensitive and resistant parasite strains. rsc.org Some quinoline-sulfonamide hybrids, for example, have been shown to inhibit the formation of hemozoin, a crucial detoxification process for the parasite. researchgate.net

The efficacy of quinoline derivatives has been evaluated against various Plasmodium species, most notably Plasmodium falciparum, the deadliest species causing malaria in humans, and Plasmodium berghei, which is commonly used in murine models.

In vitro studies have demonstrated the activity of various quinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For instance, certain pyrazole-quinoline derivatives have shown potent activity, with one compound exhibiting an IC₅₀ value of 0.036 µg/mL against P. falciparum, which is comparable to the standard drug chloroquine (IC₅₀ of 0.020 µg/mL). nih.gov Another study on quinoline-5,8-dione derivatives found that a compound with a bromine atom at the C-7 position was necessary for maintaining antimalarial activity, showing an IC₅₀ of 3 µM against a chloroquine-sensitive strain of P. falciparum. researchgate.net The table below summarizes the in vitro antimalarial activity of selected quinoline derivatives.

| Compound Type | Plasmodium falciparum Strain(s) | IC₅₀ Value | Source |

| Pyrazole-quinoline derivative | P. falciparum | 0.036 µg/mL | nih.gov |

| Ethyl-2,4-dimethylquinoline-3-carboxylate hybrid | P. falciparum | 0.19 µg/mL | nih.gov |

| 7-bromo-5,8-quinolinedione derivative | NF54 (CQS) | 3 µM | researchgate.net |

| Neocryptolepine (B1663133) analogue | Pf3D7 (CQS) & PfK1 (MDR) | 1233.1 nM & 1361.3 nM | nih.gov |

| (S)-pentyl amino-alcohol quinoline | FCM29 | 3.7 nmol.L⁻¹ | nih.gov |

| Hydroxyethylapoquinidine (HEAQD) | Dd2 (Quinine-tolerant) | 300 - 700 nM | researchgate.net |

Other Reported Biological Activities (e.g., Antiviral, Anti-inflammatory)

Beyond their antimicrobial and antimalarial properties, quinoline derivatives have been investigated for a range of other biological activities.

Antiviral Activity: The quinoline scaffold is present in molecules that have demonstrated inhibitory effects against various viruses. mdpi.com Derivatives have been found to be active against Dengue virus, HIV, and influenza. mdpi.comontosight.ai The mechanism of action can vary; for example, some derivatives of 8-hydroxyquinoline (B1678124) are potent inhibitors of several flaviviruses. mdpi.com The structural diversity of quinoline derivatives allows for the development of compounds targeting specific viral components or replication processes. nih.gov

Anti-inflammatory Activity: Quinoline-based molecules have been developed as anti-inflammatory agents targeting several key pharmacological targets, including Cyclooxygenase (COX) enzymes. nih.govresearchgate.net For example, a synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, showed potent anti-inflammatory effects in a xylene-induced ear edema test in mice, which was suggested to be mediated through COX-2 inhibition. nih.gov Other studies on imidazo[4,5-c]quinoline derivatives found that they could potently inhibit pro-inflammatory signaling pathways like JAK/STAT and NF-κB, leading to a decrease in the release of various inflammatory cytokines such as IL-6, TNF-α, and IL-1β. acs.org In preclinical models, treatment with a neocryptolepine derivative loaded into nanoparticles led to a significant decrease in levels of inflammatory mediators in lung and liver tissues. nih.gov

Pharmacological Characterization in Preclinical Models

The therapeutic potential of novel quinoline derivatives is often initially assessed in preclinical animal models. These studies provide crucial information on the in vivo efficacy and pharmacological profile of the compounds.

In the context of antimalarial research, quinoline derivatives have been tested in P. berghei-infected mouse models. One study found that a quinoline-sulfonamide hybrid with a hydrazine (B178648) linker was effective in vivo against P. berghei. researchgate.netmdpi.com Another investigation of (S)-amino-alcohol quinoline derivatives showed that while they did not clear parasite blood stages completely, they achieved survival rates similar to the established drug mefloquine, but at a lower dose. nih.gov A series of quinoline-4-carboxamides were optimized to improve their pharmacokinetic profile, resulting in several compounds with excellent oral efficacy in the P. berghei model, achieving ED₉₀ values below 1 mg/kg when dosed orally for four days. nih.gov The favorable potency and pharmacokinetic properties of one of these compounds led to its progression into preclinical development. nih.gov

For anti-inflammatory activity, quinoline derivatives have been evaluated in rodent models of inflammation. A study using the carrageenan-induced paw edema model, a standard in vivo screen for anti-inflammatory drugs, found that certain 7-amino quinoline derivatives exhibited potent activity. wisdomlib.org In a mouse model of methotrexate-induced inflammation, a nanoparticle formulation of a neocryptolepine derivative significantly reduced levels of inflammatory markers like interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. nih.gov Furthermore, some CNS-permeant quinoline-based PDE5 inhibitors have been shown to rescue synaptic and memory defects in mouse models of Alzheimer's disease, highlighting their potential for treating neurodegenerative disorders. nih.gov

Spectroscopic and Computational Analysis of 5 Bromo 3 Methoxyquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 5-Bromo-3-methoxyquinoline. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, allows for the initial identification and quantification of the different types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the protons of the methoxy (B1213986) group. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group. For instance, in the related compound 5-bromo-8-methoxyquinoline (B186703), the proton at H-2 appears as a doublet of doublets around 8.89-8.91 ppm. acgpubs.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals. nih.govnih.gov

COSY helps identify proton-proton coupling networks within the quinoline ring system.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.5 - 8.7 | C-2: 145 - 148 |

| H-4 | 7.8 - 8.0 | C-3: 155 - 158 |

| H-6 | 7.6 - 7.8 | C-4: 115 - 118 |

| H-7 | 7.4 - 7.6 | C-4a: 147 - 150 |

| H-8 | 8.0 - 8.2 | C-5: 118 - 121 |

| OCH₃ | 3.9 - 4.1 | C-6: 130 - 133 |

| C-7: 125 - 128 | ||

| C-8: 128 - 131 | ||

| C-8a: 126 - 129 | ||

| OCH₃: 55 - 57 |

For this compound, the primary structure is rigid, and significant conformational flexibility is not expected. The methoxy group may exhibit some rotational preference, but this typically does not result in distinct conformers observable by NMR at room temperature.

Tautomerism, an equilibrium between two or more interconverting structural isomers, is a key consideration for many heterocyclic compounds. science.govmdpi.com However, this compound itself is not expected to exhibit significant tautomerism in its neutral form. Tautomeric equilibria are more relevant in related quinoline structures, such as hydroxyquinolines or quinolones, which can exist in keto-enol or lactam-lactim forms. researchgate.net For example, 2-aryl-3-bromoquinolin-4(1H)-one derivatives exist predominantly as the NH-4-oxo tautomer in both solution and the solid state, a fact confirmed by NMR and IR spectroscopy. researchgate.net Should this compound be derivatized to a hydroxyquinoline, NMR spectroscopy would be the primary tool to investigate the position of the tautomeric equilibrium in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. uni-saarland.de For this compound (C₁₀H₈BrNO), the presence of a bromine atom is a key diagnostic feature. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost identical intensity. neu.edu.tr

The fragmentation of methoxyquinolines upon electron impact often involves characteristic losses. mcmaster.ca A plausible fragmentation pathway for this compound would include the initial loss of a methyl radical (•CH₃) to form a stable cation, followed by the expulsion of a molecule of carbon monoxide (CO). mcmaster.ca

Predicted Mass Spectrometry Data for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Identity |

| [M]⁺ | 237 | 239 | Molecular Ion |

| [M - CH₃]⁺ | 222 | 224 | Loss of methyl radical |

| [M - CH₃ - CO]⁺ | 194 | 196 | Subsequent loss of carbon monoxide |

| [M - OCH₃]⁺ | 206 | 208 | Loss of methoxy radical |

| [C₉H₅BrN]⁺ | 206 | 208 | Possible fragment ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. pressbooks.pub The IR spectrum of this compound would display characteristic bands confirming its structure.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| C=N (quinoline ring) | Stretching | 1580 - 1620 |

| C=C (quinoline ring) | Stretching | 1450 - 1600 |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O-C (ether) | Symmetric Stretching | 1020 - 1075 |

| C-Br | Stretching | 500 - 600 |

The spectrum for the related 5-bromo-8-methoxyquinoline shows characteristic peaks at 2915 and 2848 cm⁻¹ (C-H), and several bands between 1300 and 1600 cm⁻¹ for the aromatic system. acgpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a strong chromophore, and its spectrum is characterized by intense π → π* transitions. The positions and intensities of the absorption maxima (λ_max) are sensitive to the nature and position of substituents. The bromo and methoxy groups on the this compound structure will influence the electronic environment, causing shifts in the absorption bands compared to unsubstituted quinoline. Typically, quinoline derivatives show multiple absorption bands in the UV region, often between 220-350 nm. researchgate.net

Computational Chemistry Studies

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers powerful insights into the molecular and electronic properties of compounds like this compound. researchgate.nettandfonline.com These theoretical studies can be used to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure of the molecule.

Predict Spectroscopic Data: Simulate NMR, IR, and UV-Vis spectra. These theoretical spectra can be compared with experimental data to confirm structural assignments. tandfonline.com

Analyze Electronic Properties: Calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). tandfonline.commdpi.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

For similar systems, such as 3-benzyl-6-bromo-2-methoxyquinoline, DFT calculations have been used to confirm molecular structures determined by X-ray diffraction and to investigate physicochemical properties through analysis of frontier molecular orbitals. tandfonline.com Such studies on this compound would provide a deeper understanding of its electronic structure and reactivity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure and molecular properties of quinoline derivatives. tandfonline.comtandfonline.comphyschemres.org These computational methods allow for the optimization of molecular geometry and provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. tandfonline.comnih.govnih.gov

For instance, DFT calculations performed on related brominated methoxyquinoline compounds, such as 3-benzyl-6-bromo-2-methoxyquinoline, have shown a strong correlation between the optimized molecular structures and experimental data obtained from X-ray diffraction. tandfonline.com Such studies often utilize basis sets like B3LYP/6-31G* to accurately model the molecular geometry. In the case of 8-bromo-2-methoxyquinoline, DFT calculations revealed a planar molecular structure with a significant dipole moment of 4.12 D, indicating a degree of polarity.

Theoretical calculations are instrumental in understanding the global and local chemical activity of molecules, highlighting their nucleophilic and electrophilic regions. tandfonline.com The analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) through DFT helps in identifying the reactive sites within the molecule. tandfonline.combohrium.com These computational approaches can predict various physicochemical properties, contributing to a deeper understanding of the compound's behavior. tandfonline.com

Interactive Table:

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are indispensable computational techniques for predicting and analyzing the interactions between a ligand, such as this compound, and its potential biological targets. fishersci.co.uk These methods are crucial in drug discovery for assessing the binding affinity and mode of interaction of a compound with proteins or enzymes. researchgate.net

Molecular docking studies have been employed to investigate the potential of various quinoline derivatives as inhibitors of specific enzymes. rasayanjournal.co.in For example, in the study of novel quinoline hydrazide derivatives, molecular docking was used to evaluate their interaction with the BCR-ABL T315I protein, a target in cancer therapy. rasayanjournal.co.in Similarly, for other quinoline compounds, docking simulations have been used to predict interactions with kinase or GPCR targets, which are then often validated through experimental binding assays.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time, offering insights into the stability of the complex and the conformational changes that may occur. nih.govmdpi.comresearchgate.net For instance, MD simulations have been used to study the binding of novel brominated methoxyquinolines to human topoisomerase I, a key enzyme in DNA replication. nih.gov These simulations can elucidate the binding mode and calculate binding energies, providing a deeper understanding of the inhibitory mechanism. nih.gov In some cases, MD simulations are conducted for extended periods (200-500 ns) to ensure the stability of the protein-ligand complex and the reliability of the results. mdpi.com

Interactive Table:

Prediction of Reactivity and Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of chemical reactivity and spectroscopic parameters, providing valuable information that complements experimental findings. rsc.org Methods like DFT can be used to predict the sites of electrophilic aromatic substitution and to model transition states in chemical reactions, allowing for the calculation of activation energies and the identification of favorable reaction pathways. This predictive capability is crucial for designing synthetic routes and understanding reaction mechanisms.

The prediction of spectroscopic parameters is another significant application of computational methods. rsc.org Theoretical calculations can be used to simulate FT-IR, Raman, and NMR spectra. researchgate.netresearchgate.net For instance, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the proton and carbon chemical shifts in NMR spectroscopy. researchgate.net These calculated spectra can then be compared with experimental data to confirm the structure of the synthesized compound. tandfonline.com Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, which can be correlated with experimental UV-Vis spectra. researchgate.net The agreement between theoretical and experimental spectroscopic data provides strong evidence for the proposed molecular structure. tandfonline.comresearchgate.net

Interactive Table:

Future Directions and Emerging Research Avenues for 5 Bromo 3 Methoxyquinoline

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, often require harsh conditions, toxic reagents, and can suffer from poor regioselectivity. researchgate.netgelisim.edu.tr The future of synthesizing 5-bromo-3-methoxyquinoline and its analogs lies in the adoption of greener, more efficient, and sustainable methodologies.

Green Chemistry Approaches: Recent advancements in organic synthesis emphasize eco-friendly protocols. tandfonline.com For quinoline derivatives, this includes the use of water as a solvent, biodegradable catalysts like p-toluene sulfonic acid (p-TSA), and magnetic nanoparticles that can be easily recovered and reused. tandfonline.com One-pot, multi-component reactions are particularly promising as they reduce waste and simplify procedures. tandfonline.com For instance, a modified Friedländer reaction using a copper sulphate-D-glucose catalyst in a water-ethanol mixture has shown high yields for substituted quinolines. tandfonline.com Adapting such methods for the specific synthesis of this compound could offer a more sustainable production pathway compared to traditional routes that may use hazardous oxidants like nitrobenzene. google.com

Flow Chemistry and Photochemistry: Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, better reaction control, and easier scalability. smolecule.com A photochemical flow synthesis for 3-substituted quinolines has been developed, which could be adapted for this compound. acs.org This method avoids metal catalysts and relies on light to generate bromine radicals, representing a modern and efficient approach. acs.orgacs.org

Advanced Catalytic Systems: The development of novel catalysts is crucial for improving synthetic efficiency. Transition metal-catalyzed C-H activation is a powerful strategy for the regioselective functionalization of the quinoline core, which could be applied to introduce or modify substituents on the this compound scaffold. mdpi.com

| Synthetic Approach | Key Features | Potential Advantage for this compound |

| Green Catalysis | Use of water as a solvent, biodegradable catalysts (e.g., p-TSA), reusable magnetic nanoparticles. tandfonline.com | Reduced environmental impact, lower cost, and simplified purification. tandfonline.comgoogle.com |

| Flow Photochemistry | Continuous processing, use of light as a reagent, no metal catalyst required. acs.org | Enhanced safety, precise control over reaction conditions, and potential for high-throughput synthesis. acs.org |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, high regioselectivity. mdpi.com | Efficient creation of new derivatives by modifying the existing quinoline core. mdpi.com |

Exploration of New Biological Targets and Therapeutic Applications

Quinoline derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. arabjchem.orgsmolecule.com While this compound is recognized as a valuable pharmaceutical intermediate, its full therapeutic potential remains to be explored. fishersci.befishersci.co.uk

Oncology: The anticancer potential of quinoline derivatives is well-documented. arabjchem.orgnih.gov Research on structurally similar brominated methoxyquinolines has identified promising candidates that inhibit cancer cell proliferation and induce apoptosis. nih.govnih.gov Specific molecular targets in cancer therapy are being identified for quinoline scaffolds. For example, certain derivatives have shown inhibitory activity against human topoisomerase I, a critical enzyme for DNA replication, while others act as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase often overexpressed in cancers. nih.govmdpi.com Future research could investigate this compound and its analogs as inhibitors of these and other cancer-related targets like the protein kinase SYK. google.com

Neurological Disorders: Quinoline derivatives are being investigated as modulators for receptors implicated in neurological diseases. For instance, some quinolines show antagonistic activity on the metabotropic glutamate (B1630785) receptor 1 (mGluR1), suggesting potential applications in treating neuropathic pain. Given the role of other quinolines as potential agents for epilepsy and Alzheimer's disease, exploring the neuropharmacological profile of this compound is a promising avenue. researchgate.net

Infectious Diseases: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. smolecule.com Quinolines have a long history in this area, and new derivatives are continuously being evaluated. researchgate.net Studies on similar compounds suggest potential activity against various bacteria and fungi, warranting the screening of this compound against a broad panel of microbial pathogens. researchgate.net

Integration with Advanced Drug Delivery Systems

A significant challenge for many promising therapeutic compounds, including quinoline derivatives, is poor water solubility, which can limit bioavailability. vulcanchem.comresearchgate.net Advanced drug delivery systems offer a solution by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery. kcl.ac.uknih.gov

Liposomal and Nanoparticle Formulations: Encapsulating hydrophobic drugs like this compound within liposomes or polymeric nanoparticles can significantly improve their delivery. nih.govresearchgate.net These nanocarriers can protect the drug from degradation, increase its circulation time, and facilitate targeted accumulation in diseased tissues, such as tumors. researchgate.netmdpi.com For example, the anticancer agent Triapine, which suffers from a short plasma half-life, has been successfully encapsulated in nanoparticles to improve its therapeutic potential. researchgate.net Similar strategies could be applied to this compound to enhance its efficacy in vivo.

Stimuli-Responsive Systems: Modern drug delivery systems can be designed to release their payload in response to specific stimuli present in the target environment (e.g., pH, enzymes, temperature). mdpi.com This "smart" delivery minimizes systemic exposure and reduces side effects. mdpi.com Developing stimuli-responsive nanocarriers for this compound could lead to more effective and safer therapeutic applications.

| Delivery System | Mechanism | Potential Benefit for this compound |

| Liposomes | Encapsulation within a lipid bilayer vesicle. nih.gov | Improves solubility and bioavailability, can be modified for targeted delivery. nih.govresearchgate.net |

| Polymeric Nanoparticles | Encapsulation within a polymer matrix. researchgate.net | Protects the drug from degradation, allows for controlled release profiles. researchgate.net |

| Stimuli-Responsive Carriers | Release of drug triggered by specific environmental cues (e.g., low pH in tumors). mdpi.com | Enhances targeted delivery and reduces off-target toxicity. mdpi.com |

Application in Material Science and Other Interdisciplinary Fields

The unique electronic and photophysical properties of the quinoline ring system extend its utility beyond medicine into the realm of material science. smolecule.com

Organic Light-Emitting Diodes (OLEDs): Conjugated organic molecules are the core components of OLEDs. researchgate.net Quinoline derivatives have been explored as fluorescent materials for the light-emitting layer in these devices. researchgate.net Specifically, a study highlighted that 5,7-dibromo-8-hydroxyquinoline has a high fluorescence response, suggesting that related compounds like this compound could be investigated for similar applications. researchgate.net Its structural features could be tuned to achieve desired emission colors and improve device efficiency.

Fluorescent Probes: The inherent fluorescence of some quinoline derivatives makes them suitable for use as probes in biological assays. smolecule.com They can be designed to interact with specific biomolecules or ions, with a corresponding change in their fluorescent signal, allowing for sensitive detection and imaging.

Mechanistic Investigations of Structure-Activity Relationships at the Molecular Level

A deep understanding of how the chemical structure of this compound relates to its biological activity is crucial for rational drug design. Future research will focus on elucidating these structure-activity relationships (SAR) at a molecular level.

Computational Modeling: Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the interaction between a small molecule and its biological target. nih.govresearchgate.net These in silico methods can identify key binding interactions, such as hydrogen bonds or halogen bonds involving the bromine atom, and explain why certain structural modifications enhance or diminish activity. vulcanchem.com For example, MM-PBSA studies have been used to determine the binding energies of brominated quinolines to human topoisomerase I. nih.gov

Advanced Spectroscopic and Crystallographic Studies: To validate computational models, experimental techniques are essential. X-ray crystallography can provide a precise, atomic-level picture of how a compound binds to its target protein. Detailed NMR studies can also reveal information about binding modes and conformational changes upon interaction.

A systematic investigation into the roles of the bromine atom at the 5-position and the methoxy (B1213986) group at the 3-position is critical. Studies on similar quinolones have shown that the position of the methoxy group can dramatically impact activity. For instance, a 7-methoxy quinolone was found to be significantly more potent as an antimalarial than its 5-methoxy counterpart. nih.gov Similarly, the bromine atom is known to enhance electrophilicity and participate in halogen bonding, which can be critical for target engagement. vulcanchem.com A thorough SAR study would involve synthesizing a library of analogs with modifications at these and other positions to build a comprehensive model of the molecular requirements for optimal activity.

Q & A

What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling of 5-Bromo-3-methoxyquinoline?

Level: Basic

Methodological Answer:

The Suzuki-Miyaura cross-coupling of this compound typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a boronic acid derivative (e.g., 2-aminophenylboronic acid), and a base (e.g., Cs₂CO₃) in a solvent like 1,2-dimethoxyethane (DME). Reaction times of ~24 hours at reflux yield biaryl intermediates in good yields (60–80%). Post-reaction purification via silica gel chromatography (petroleum ether/EtOAc) is recommended .

How does the methoxy group at the 3-position influence quinoline reactivity in C–H activation?

Level: Advanced

Methodological Answer:

The electron-donating methoxy group at the 3-position alters the electron density of the quinoline ring, directing palladium-catalyzed C–H activation. For example, in PdCl₂(dppf)-mediated C–N bond formation, the methoxy group stabilizes intermediates via resonance, favoring regioselective coupling at the 4-position of quinoline. This contrasts with bromo-substituted analogs lacking electron-donating groups, which show lower reactivity due to electron withdrawal .

How to resolve contradictory data on regioselectivity in cross-coupling reactions involving this compound?

Level: Advanced

Methodological Answer:

Contradictions in regioselectivity often arise from variations in catalyst systems or substituent electronic effects. To address this:

- Compare reaction outcomes using different ligands (e.g., dppf vs. PPh₃).

- Perform density functional theory (DFT) calculations to map electron distribution on the quinoline ring.

- Validate results with control experiments (e.g., replacing methoxy with H or Cl) .

What purification techniques are recommended for isolating this compound derivatives?

Level: Basic

Methodological Answer:

Silica gel column chromatography with a petroleum ether/ethyl acetate (1:1 v/v) gradient effectively isolates derivatives. For polar intermediates (e.g., boronic acid adducts), use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Confirm purity via ¹H/¹³C NMR and LC-MS .

How do halogen substituents (Br vs. Cl) affect reaction kinetics in quinoline derivatives?

Level: Advanced

Methodological Answer:

Bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance oxidative addition in palladium-catalyzed reactions, accelerating cross-coupling. For example, this compound reacts faster in Suzuki-Miyaura couplings than 5-chloro analogs. However, chloro derivatives may offer better stability in acidic conditions .

What analytical methods are critical for characterizing this compound derivatives?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy vs. bromo peaks).

- High-Resolution Mass Spectrometry (HRMS): For exact mass validation.

- X-ray Crystallography: To resolve ambiguous regiochemistry in crystalline derivatives.

- HPLC-PDA: Purity assessment and detection of trace byproducts .

How to design experiments to study the stability of this compound under varying conditions?

Level: Advanced

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–200°C.

- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC.

- Hydrolytic Stability: Incubate in buffered solutions (pH 1–13) and track decomposition kinetics. Store at 0–6°C for long-term stability .

What are the challenges in scaling up the synthesis of this compound-based heterocycles?

Level: Advanced

Methodological Answer:

Key challenges include:

- Catalyst Loading: Reducing Pd levels to ppm scales while maintaining efficiency.

- Solvent Volume: Switching from DME to cheaper solvents (e.g., toluene) without compromising yield.

- Byproduct Management: Optimizing workup steps to remove boronic acid residues and Pd black .

How does the methoxy group influence the biological activity of quinoline derivatives?

Level: Advanced

Methodological Answer:

The methoxy group enhances lipophilicity, improving cell membrane penetration. In indoloquinoline hybrids (e.g., neocryptolepines), the 3-methoxy group increases DNA intercalation potency. Compare IC₅₀ values of methoxy vs. des-methoxy analogs in cytotoxicity assays .

What alternative synthetic routes exist for this compound beyond cross-coupling?

Level: Basic

Methodological Answer:

- Direct Bromination: React 3-methoxyquinoline with N-bromosuccinimide (NBS) in acetonitrile at 60°C (41% yield).

- Nucleophilic Aromatic Substitution: Replace bromine with amines or thiols under Cu catalysis.

- Cyclization Strategies: Construct the quinoline ring from brominated aniline precursors via Friedländer synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.